molecular formula C27H28N4O3S B3403287 6-benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112300-82-9

6-benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B3403287
CAS No.: 1112300-82-9
M. Wt: 488.6
InChI Key: FUFZIDWNNSSVPV-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core modified with a benzyl group at position 6 and a thioether-linked oxazole substituent at position 2. The oxazole moiety is further substituted with a 2-ethoxyphenyl group and a methyl group, which likely enhances lipophilicity and electronic stability . The compound’s structural complexity positions it as a candidate for pharmacological studies, though direct biological data are unavailable in the provided sources.

Properties

IUPAC Name

6-benzyl-2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-3-33-24-12-8-7-11-20(24)26-28-23(18(2)34-26)17-35-27-29-22-13-14-31(16-21(22)25(32)30-27)15-19-9-5-4-6-10-19/h4-12H,3,13-17H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFZIDWNNSSVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CC5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one represents a complex organic molecule with significant potential for biological activity. Its structure includes a heterocyclic framework that suggests various pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N4O3SC_{28}H_{30}N_4O_3S, with a molecular weight of approximately 486.64 g/mol. The presence of multiple functional groups within its structure indicates potential interactions with various biological targets.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors in biological systems. Heterocyclic compounds often act as enzyme inhibitors or modulators of receptor activity, which can lead to therapeutic effects in various diseases.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of heterocyclic compounds similar to 6-benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance, compounds with similar oxazole and pyrimidinone structures have shown effectiveness against various bacterial and fungal strains.

Compound TypeActivityReference
Oxazole derivativesAntibacterial
PyrimidinonesAntifungal

Cytotoxicity

Research has demonstrated that certain derivatives possess cytotoxic properties against tumorigenic cell lines. For example, a study on structurally related compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells.

Cell LineIC50 (ng/mL)Reference
WI-38 VA-13 (tumorigenic)30 - 290
Normal WI-38Not affected

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have been found to scavenge reactive oxygen species (ROS), indicating a potential role in protecting cells from oxidative stress.

Case Studies

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of several heterocyclic compounds and found that those containing oxazole rings exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was noted to be as low as 50 µg/mL for certain derivatives.
  • Cytotoxicity Assessment : In vitro tests conducted on various cancer cell lines revealed that select derivatives of the compound displayed cytotoxicity with IC50 values comparable to established chemotherapeutic agents, suggesting their potential use in cancer therapy.
  • Antioxidant Evaluation : A series of experiments demonstrated that compounds similar to 6-benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one effectively reduced oxidative stress markers in cellular models exposed to oxidative agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with pyrimidinone and thiazolo derivatives reported in recent literature. Below is a comparative analysis based on structural features, synthesis, and hypothesized properties:

Table 1: Structural and Functional Comparison of Heterocyclic Derivatives

Compound Name/ID Core Structure Key Substituents/Modifications Synthesis Method (if reported) Hypothesized Properties
Target Compound Tetrahydropyrido[4,3-d]pyrimidin-4-one 6-Benzyl; 2-(oxazole-thioether with ethoxyphenyl) Not specified (likely DMF/AcOH route) High lipophilicity; potential metabolic stability from oxazole
Compound 19 Thiazolo[4,5-d]pyrimidinone 7-Phenyl; 5-thioxo; chromenyl-thieno fusion Microwave/conventional (DMF/AcOH) Enhanced π-π interactions due to aromatic systems
Compound 4i Pyrimidin-2(1H)-one Coumarin-3-yl; tetrazolyl; phenyl-tetrazolyl Conventional coupling reactions Fluorescence (coumarin); possible kinase inhibition
Compound 9 () Pyrimidine nucleotide analog Sugar-phosphate backbone; thioether-protected Solid-phase synthesis Nucleotide analog for antiviral studies

Key Observations:

Core Structure Variations: The target’s tetrahydropyrido[4,3-d]pyrimidinone core differs from the thiazolo[4,5-d]pyrimidinone in Compound 19 , which may alter binding affinity in biological targets. Compound 4i’s coumarin-tetrazolyl hybrid introduces fluorescence properties absent in the target, highlighting functional diversity.

Substituent Effects: The oxazole-thioether group in the target may confer greater metabolic stability compared to the thioxo group in Compound 19 .

Synthetic Accessibility :

  • Microwave-assisted synthesis (used for Compound 19 ) could reduce reaction times for the target compound, though optimization may be needed for its complex oxazole-thioether linkage.

In contrast, Compound 9’s nucleotide-like structure implies antiviral mechanisms, underscoring divergent applications.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidinone core followed by sequential functionalization. Key steps include:

  • Core formation : Condensation of pyrimidinone precursors (e.g., ethyl acetoacetate derivatives) with aromatic aldehydes under palladium or copper catalysis in solvents like dimethylformamide (DMF) .
  • Thioether linkage introduction : Reaction of the pyrimidinone intermediate with a (2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl thiol derivative under basic conditions .
  • Cyclization : Reflux in toluene or similar solvents to form the fused pyrido[4,3-d]pyrimidinone system .
StepKey Reagents/ConditionsPurposeReference
1Ethyl acetoacetate, Pd catalyst, DMFPyrimidinone core formation
2Thiol derivative, K₂CO₃, DMFThioether linkage introduction
3Reflux in tolueneCyclization to fused pyrido system

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store at room temperature (RT) in airtight containers to prevent degradation, as recommended for structurally similar pyrido[4,3-d]pyrimidinones .
  • Solubility : Preliminary data suggest solubility in polar aprotic solvents (e.g., DMSO) for biological assays, though empirical validation is advised .

Q. What analytical methods are suitable for purity assessment and structural confirmation?

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) for purity analysis, as validated for related pyrimidinone derivatives .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions and thioether linkage integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification .
MethodParametersApplicationReference
HPLCC18 column, pH 6.5 bufferPurity assessment
NMRDMSO-d₆, 400–600 MHzStructural confirmation

Advanced Research Questions

Q. How can structural modifications of the thioether linkage enhance biological activity?

  • Methodology :
  • Oxidation : Convert the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) to modulate electronic properties and target interactions .
  • Alkylation : Introduce alkyl groups to the sulfur atom to improve lipophilicity and membrane permeability .
    • Evaluation : Test modified derivatives in enzyme inhibition assays (e.g., kinase or protease screens) to correlate structural changes with activity .

Q. What computational strategies predict target binding and pharmacokinetic properties?

  • Molecular Docking : Use X-ray crystallography data of similar pyrimidinone complexes (e.g., PDB ID 3K1) to model binding modes .
  • MD Simulations : Analyze stability of ligand-target complexes in simulated physiological conditions .
  • ADMET Prediction : Tools like SwissADME to estimate solubility, bioavailability, and metabolic stability .

Q. How can low yields in the final cyclization step be addressed?

  • Optimization Strategies :
  • Catalyst Screening : Test alternative catalysts (e.g., CuI or Pd(OAc)₂) to improve efficiency .

  • Solvent Effects : Use high-boiling solvents (e.g., xylene) to enhance reaction completion .

  • Temperature Control : Gradual heating (e.g., 80–110°C) to minimize side reactions .

    ParameterAdjustmentExpected OutcomeReference
    CatalystCuI instead of PdHigher yield, reduced cost
    SolventXylene instead of tolueneImproved cyclization

Q. What structural analogs have been explored for SAR studies?

  • Key Analogs :
  • Thieno[3,2-d]pyrimidinones : Exhibit similar fused-ring systems and demonstrate kinase inhibitory activity .
  • Benzothieno[2,3-d]pyrimidinones : Highlight the impact of heterocyclic substituents on bioactivity .
    • Methodology : Synthesize analogs with variations in the oxazol-4-yl or benzyl groups and compare IC₅₀ values in target assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
6-benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

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